2,4-Difluoro-3-(trifluoromethoxy)benzoic acid
Overview
Description
2,4-Difluoro-3-(trifluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of two fluorine atoms and a trifluoromethoxy group on the benzene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the halogenation of a suitable benzene derivative followed by the introduction of the trifluoromethoxy group. The final step involves the oxidation of the intermediate to form the carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Advanced techniques such as flow chemistry can be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid to alcohols or aldehydes.
Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and borane (BH₃) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often requiring catalysts like palladium or nickel.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
2,4-Difluoro-3-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms and trifluoromethoxy group can enhance the compound's binding affinity and selectivity.
Comparison with Similar Compounds
2,4-Difluoro-3-(trifluoromethoxy)benzoic acid is unique due to its specific arrangement of fluorine atoms and the trifluoromethoxy group. Similar compounds include:
2,4-Difluorobenzoic acid: Lacks the trifluoromethoxy group.
3-(Trifluoromethoxy)benzoic acid: Lacks the fluorine atoms at the 2 and 4 positions.
2,4-Difluoro-3-(trifluoromethyl)benzoic acid: Has a trifluoromethyl group instead of a trifluoromethoxy group.
These compounds differ in their chemical properties and reactivity, making this compound distinct in its applications and behavior.
Properties
IUPAC Name |
2,4-difluoro-3-(trifluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O3/c9-4-2-1-3(7(14)15)5(10)6(4)16-8(11,12)13/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGZCSAWUPZMGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661250 | |
Record name | 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119454-13-5 | |
Record name | 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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